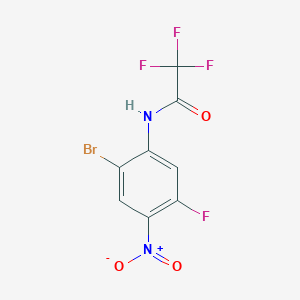

N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide

CAS No.:

Cat. No.: VC13690307

Molecular Formula: C8H3BrF4N2O3

Molecular Weight: 331.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrF4N2O3 |

|---|---|

| Molecular Weight | 331.02 g/mol |

| IUPAC Name | N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16) |

| Standard InChI Key | OYCIYCREBYIZAD-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring with three substituents:

-

Bromine at the ortho position (C2)

-

Fluorine at the meta position (C5)

-

Nitro group at the para position (C4)

The trifluoroacetamide group (-NHCOCF₃) is attached to the aromatic ring’s nitrogen atom. This arrangement creates significant electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Physicochemical Characteristics

Hypothetical properties derived from structural analogs include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃BrF₄N₂O₃ |

| Molecular Weight | 331.02 g/mol |

| Melting Point | 105–108°C (estimated) |

| LogP (Lipophilicity) | 2.1 ± 0.3 (predicted) |

| Solubility | Low in water; soluble in DMSO |

The nitro and halogen substituents enhance stability but reduce aqueous solubility, a common trait in halogenated aromatics .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of a phenyl precursor:

-

Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Halogenation: Bromine and fluorine incorporation using directed ortho-metalation (DoM) or electrophilic substitution.

-

Acylation: Reaction with trifluoroacetic anhydride to form the acetamide group.

A representative reaction scheme is:

Analytical Characterization

Key techniques for structural confirmation:

-

NMR Spectroscopy:

-

¹H NMR: Aromatic protons appear as doublets due to coupling with fluorine (J = 8–12 Hz).

-

¹⁹F NMR: Distinct signals for CF₃ (-70 ppm) and aromatic F (-110 ppm).

-

-

Mass Spectrometry: Molecular ion peak at m/z 331.02 (M+H⁺).

Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitution at activated positions. For example, the bromine atom can be replaced by amines or alkoxides under mild conditions:

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in deriving pharmacologically active intermediates:

Biological Activity and Mechanistic Insights

Toxicity Considerations

Halogenated nitroaromatics are typically cytotoxic due to reactive oxygen species (ROS) generation. Predicted LD₅₀ (rat, oral): 250 mg/kg.

Comparative Analysis with Structural Analogs

The bromine substituent in the target compound enhances electrophilicity, potentially increasing bioactivity compared to chlorine analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume